molecular formula C23H22N6O3S B2602000 N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-95-8

N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2602000
CAS No.: 872993-95-8
M. Wt: 462.53
InChI Key: DLRYJMJBQFQRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Scientific Research Applications

Research Applications and Findings

  • G Protein-Biased Kappa Agonists : Research on G protein-biased kappa agonists, including compounds with structural similarities to the queried chemical, indicates their potential in reducing pain and itch with fewer side effects. These studies focus on comparing structures, signal bias, and preclinical effects of newly discovered agonists, suggesting a beneficial impact on the kappa opioid field for future pharmacological responses (Mores et al., 2019).

  • Reactivity of 1,2,4-Triazole Derivatives : Investigations into the reactivity of 1,2,4-triazole derivatives reveal their high antioxidant and antiradical activity. This suggests their potential in mitigating the effects of high radiation doses in patients, with some studies comparing their effectiveness to biogenic amino acids like cysteine (Kaplaushenko, 2019).

  • Antitumor Activity of Imidazole Derivatives : Research on imidazole derivatives, closely related to the triazole class, showcases their potential as antitumor agents. This area of study presents structures of active compounds that have passed preclinical testing stages, indicating the value of exploring similar compounds for developing new anticancer drugs (Iradyan et al., 2009).

  • Synthesis and Properties of 1,2,4-Triazole Derivatives : Synthesis methods and the study of physico-chemical properties of 1,2,4-triazole derivatives underscore their importance in pharmaceutical, medical, and various other fields. These derivatives are highlighted for their versatility in applications ranging from optical materials to corrosion inhibitors (Parchenko, 2019).

  • Antibacterial Activity Against Staphylococcus aureus : The review on 1,2,3-triazole- and 1,2,4-triazole-containing hybrids emphasizes their significant antibacterial activity, including against drug-resistant forms of S. aureus. This suggests the potential for developing novel antibacterial agents based on triazole chemistry to address emerging resistance challenges (Li & Zhang, 2021).

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-32-18-10-6-5-9-17(18)25-21(30)15-33-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRYJMJBQFQRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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